molecular formula C11H26N2 B3076764 N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine CAS No. 1040691-55-1

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Cat. No. B3076764
CAS RN: 1040691-55-1
M. Wt: 186.34 g/mol
InChI Key: GGXXYUZVXHQVKZ-UHFFFAOYSA-N
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Description

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, also known as NEDPA, is an organic compound used in various scientific research applications. It is a colorless liquid with a boiling point of 172°C and a flash point of 86°C. It has a low solubility in water and is considered to be a moderately volatile compound. NEDPA is used in various scientific applications such as synthesis, biochemistry, and physiology. It has been used in various studies to understand the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Crystal Structures

Research has explored the synthesis and characterization of compounds with structures similar to N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, highlighting their potential in constructing complex molecular architectures. For instance, the synthesis of copper(II) and nickel(II) chains with azido bridges and N-methyl-1,3-propanediamine ligands demonstrates the compound's utility in developing materials with specific magnetic properties (Bhowmik et al., 2014).

CO2 Adsorption

The compound's derivatives have been investigated for their CO2 adsorption capabilities, indicating their relevance in environmental applications. A study on CO2 adsorbent materials using a closely related diaminosilane showcases improved CO2 adsorption capacity, suggesting potential applications in gas separation and capture technologies (Tristan James Sim et al., 2020).

Luminescent Materials

Derivatives of this compound have been explored for their optical properties, particularly in the development of potential luminescent materials. Such materials are essential for applications in optoelectronics and photonics, where efficient light emission is crucial (Zhou Hong-ping, 2010).

Catalysis

The compound and its analogs have been utilized as catalysts in various chemical reactions, demonstrating the versatility of these amines in organic synthesis. For example, N,N,N′,N′-Tetramethyl-1,3-propanediamine has been identified as an efficient catalyst for the Baylis–Hillman reaction, highlighting the potential of these compounds in facilitating complex organic transformations (Ka Young Lee et al., 2004).

Magnetic Properties and Coordination Chemistry

The structural versatility of this compound analogs allows for the design of metal complexes with unique magnetic properties. Studies on dinuclear and trinuclear complexes reveal insights into the role of the ligands in modulating the magnetic interactions between metal ions, contributing to the field of molecular magnetism (L. Mandal & S. Mohanta, 2014).

properties

IUPAC Name

N-ethyl-N',N'-dipropylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c1-4-9-13(10-5-2)11-7-8-12-6-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXXYUZVXHQVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCNCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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